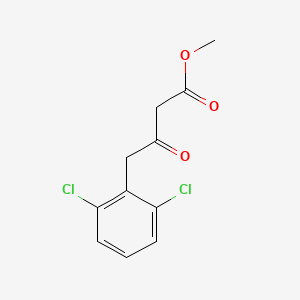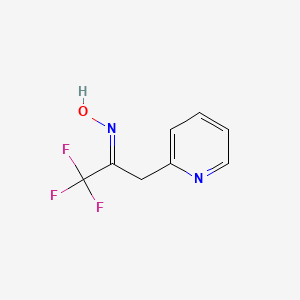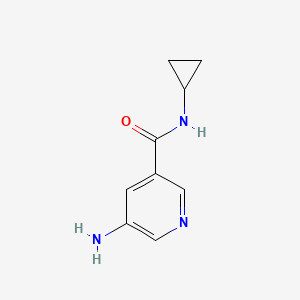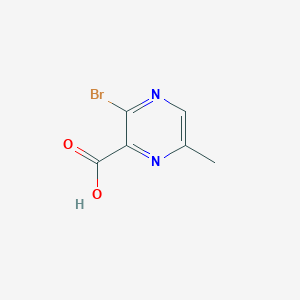
4-(2,4-Difluorophenyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Difluorophenyl)benzyl alcohol is an organic compound with the molecular formula C13H10F2O It is a derivative of benzyl alcohol, where the benzyl group is substituted with two fluorine atoms at the 2 and 4 positions on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2,4-Difluorophenyl)benzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-(2,4-difluorophenyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation of the corresponding benzaldehyde. This process can be carried out in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Difluorophenyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like hydroxide ions (OH-) replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 4-(2,4-Difluorophenyl)benzaldehyde or 4-(2,4-Difluorophenyl)benzoic acid.
Reduction: 4-(2,4-Difluorophenyl)toluene.
Substitution: 4-(2,4-Dihydroxyphenyl)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Difluorophenyl)benzyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 4-(2,4-Difluorophenyl)benzyl alcohol involves its interaction with specific molecular targets. For example, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The presence of fluorine atoms enhances its binding affinity and specificity due to the unique electronic properties of fluorine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluorobenzyl alcohol: Similar structure but lacks the additional phenyl ring.
4-(2,4-Difluorophenyl)benzaldehyde: The aldehyde form of the compound.
4-(2,4-Difluorophenyl)toluene: The fully reduced form of the compound.
Uniqueness
4-(2,4-Difluorophenyl)benzyl alcohol is unique due to the presence of both the benzyl alcohol and difluorophenyl groups, which confer distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
885963-33-7 |
|---|---|
Molekularformel |
C13H10F2O |
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
[4-(2,4-difluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10F2O/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |
InChI-Schlüssel |
PIYGOCSCOVXEQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)
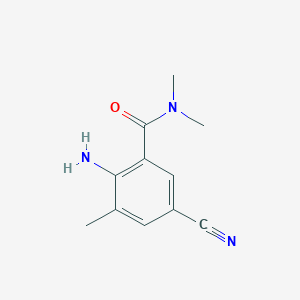

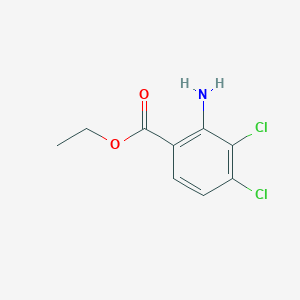
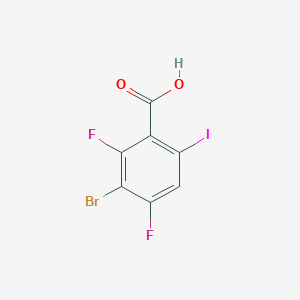
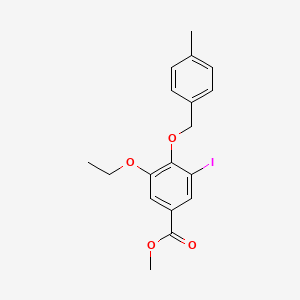
![2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)
